tert-butyl N-[5-oxo-2-(2,4,5-trifluorophenyl)oxan-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((2R,3S)-5-oxo-2-(2,4,5-trifluorophenyl)tetrahydro-2H-pyran-3-yl)carbamate is a complex organic compound with a unique structure that includes a trifluorophenyl group and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2R,3S)-5-oxo-2-(2,4,5-trifluorophenyl)tetrahydro-2H-pyran-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. The reaction conditions may include the use of acid or base catalysts, depending on the specific synthetic route.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced through a substitution reaction, where a suitable trifluorophenyl precursor reacts with the intermediate compound.
Formation of the Carbamate Group: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of tert-Butyl ((2R,3S)-5-oxo-2-(2,4,5-trifluorophenyl)tetrahydro-2H-pyran-3-yl)carbamate may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((2R,3S)-5-oxo-2-(2,4,5-trifluorophenyl)tetrahydro-2H-pyran-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxyl derivatives.
Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products
Scientific Research Applications
tert-Butyl ((2R,3S)-5-oxo-2-(2,4,5-trifluorophenyl)tetrahydro-2H-pyran-3-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new drugs and treatments for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which tert-Butyl ((2R,3S)-5-oxo-2-(2,4,5-trifluorophenyl)tetrahydro-2H-pyran-3-yl)carbamate exerts its effects involves interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The compound may affect various cellular pathways, including signaling pathways and metabolic pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
tert-Butyl ((2R,3S)-5-oxo-2-(2,4,5-trifluorophenyl)tetrahydro-2H-pyran-3-yl)carbamate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
tert-Butyl ((2R,3S)-5-hydroxy-5-(hydroxymethyl)-2-(2,4,5-trifluorophenyl)tetrahydro-2H-pyran-3-yl)carbamate: This compound has a hydroxyl group instead of an oxo group, leading to different chemical and biological properties.
tert-Butyl ((2R,3S)-5-oxo-2-(2,4,5-difluorophenyl)tetrahydro-2H-pyran-3-yl)carbamate:
Properties
Molecular Formula |
C16H18F3NO4 |
---|---|
Molecular Weight |
345.31 g/mol |
IUPAC Name |
tert-butyl N-[5-oxo-2-(2,4,5-trifluorophenyl)oxan-3-yl]carbamate |
InChI |
InChI=1S/C16H18F3NO4/c1-16(2,3)24-15(22)20-13-4-8(21)7-23-14(13)9-5-11(18)12(19)6-10(9)17/h5-6,13-14H,4,7H2,1-3H3,(H,20,22) |
InChI Key |
CMWIXZDVRJMOAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)COC1C2=CC(=C(C=C2F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.